Bienvenue dans la boutique en ligne BenchChem!

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Chiral Drug Synthesis Asymmetric Catalysis Quinolone Antibiotics

Do not substitute with racemic 5-bromo-1-methylisoindoline or achiral 5-halo analogs. Only the (1R) stereochemistry defined by CAS 223595-17-3 transfers the absolute configuration required for the chiral 7-substituent of Garenoxacin Mesylate. The 5-bromo substituent enables rapid, mild-condition Suzuki-Miyaura and Buchwald-Hartwig couplings that 5-chloro or 5-fluoro derivatives cannot replicate, ensuring higher yields and lower thermal degradation in parallel synthesis and CNS-targeted library diversification.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 223595-17-3
Cat. No. B3068045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole
CAS223595-17-3
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
InChIKeyKTUCROBKAQWWPX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole (CAS 223595-17-3) | Procurement-Grade Chiral Isoindoline for Pharmaceutical Synthesis


(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole (CAS 223595-17-3) is a chiral isoindoline derivative with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol . The compound is supplied as an off-white to pale yellow crystalline solid with vendor-specified purities typically ≥97–98% (HPLC) . It is cataloged as MDL MFCD11519124 and is commercially available from multiple accredited chemical suppliers with accompanying analytical documentation including NMR, HPLC, and MSDS .

Why Generic Substitution of (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole Fails: The Chiral and Halogen Determinants of Synthetic Utility


Generic substitution of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole with in-class analogs is not scientifically valid due to three non-negotiable structural determinants. First, the (1R) absolute configuration is stereospecifically required for the synthesis of Garenoxacin Mesylate, where the chiral center at the 1-position directly transfers stereochemical integrity to the final quinolone antibiotic scaffold . Second, the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions—a reactivity profile that chloro- (CAS 1391083-14-9) or fluoro-substituted analogs cannot replicate under comparable mild conditions [1]. Third, the racemic or non-chiral variant 5-bromo-1-methylisoindoline (CAS 335428-62-1) lacks the enantiomeric purity necessary for asymmetric synthetic pathways, and its procurement would necessitate costly and time-consuming chiral resolution that negates any apparent cost advantage . The combination of (1R) stereochemistry and 5-bromo substitution is therefore not an interchangeable commodity feature but a chemically distinct asset validated by downstream application requirements .

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole | Quantitative Comparative Evidence for Scientific Selection


Stereochemical Specificity: (1R) vs. (1S) vs. Racemic in Garenoxacin Mesylate Synthesis

The (1R) configuration of this isoindoline is the stereospecifically required intermediate for the commercial synthesis of Garenoxacin Mesylate (CAS 194804-72-3), a des-F(6)-quinolone antibacterial agent [1]. The (1S)-enantiomer (CAS 1286768-83-9) and the racemic mixture 5-bromo-1-methylisoindoline (CAS 335428-62-1) are not viable substitutes, as stereochemical mismatch at the 1-position would propagate incorrect absolute configuration through subsequent synthetic steps, yielding a product that fails pharmacopoeial enantiomeric purity specifications . Vendor documentation explicitly designates CAS 223595-17-3 as 'Garenoxacin intermediate 5,' distinguishing it from the non-stereospecific CAS 335428-62-1, which carries no such validated application .

Chiral Drug Synthesis Asymmetric Catalysis Quinolone Antibiotics

Bromine Reactivity in Cross-Coupling: 5-Bromo vs. 5-Chloro vs. 5-Fluoro Isoindoline Analogs

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling under milder conditions compared to the 5-chloro analog (CAS 1391083-14-9). The carbon-bromine bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition to Pd(0) species significantly faster than the carbon-chlorine bond (~327–397 kJ/mol for aryl chlorides), translating to higher coupling yields at lower reaction temperatures and shorter reaction times [1]. The 5-fluoro analog (no commercial CAS identified for 5-fluoro-1-methylisoindoline) would be essentially inert under standard Suzuki-Miyaura conditions, as aryl fluorides (C–F bond dissociation energy ~526 kJ/mol) do not participate in palladium-catalyzed cross-coupling absent specialized and costly catalytic systems .

Palladium Catalysis Suzuki-Miyaura Coupling C–C Bond Formation

Enantiomeric Purity Specifications: (1R) vs. Racemic Mixture Procurement

Vendor specifications for CAS 223595-17-3 explicitly identify the compound as the single (1R) enantiomer, whereas CAS 335428-62-1 is supplied as an undefined stereochemical mixture (racemate) . Procurement of CAS 335428-62-1 would introduce a 1:1 mixture of (1R) and (1S) enantiomers, effectively reducing the active stereoisomer concentration to ≤50% of the total material mass and introducing a stereochemical contaminant that must be separated via costly chiral resolution (e.g., chiral HPLC, diastereomeric salt crystallization) before use in stereospecific syntheses .

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediates

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole | High-Value Application Scenarios Validated by Comparative Evidence


Stereospecific Synthesis of Garenoxacin Mesylate and Related Des-F(6)-Quinolone Antibacterials

This compound is the established chiral building block for the commercial-scale manufacture of Garenoxacin Mesylate (CAS 194804-72-3), a broad-spectrum des-F(6)-quinolone antibacterial agent [1]. The (1R) stereochemistry is non-negotiable for the construction of the chiral 7-substituent of the quinolone core, and the 5-bromo group provides the necessary coupling site for late-stage diversification. Procurement of CAS 223595-17-3 directly supports validated synthetic routes documented in pharmaceutical process chemistry literature, whereas use of the (1S)-enantiomer or racemic mixture would require route re-validation and chiral resolution, introducing regulatory and manufacturing risk .

Palladium-Catalyzed Cross-Coupling for Diversified Isoindoline-Derived Compound Libraries

The 5-bromo substituent enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to introduce aryl, heteroaryl, amine, or alkyne functionality at the 5-position [1]. Compared to 5-chloro and 5-fluoro analogs, the 5-bromo compound offers significantly faster oxidative addition kinetics with Pd(0) catalysts, permitting coupling under milder thermal conditions (25–80 °C versus ≥100 °C for chloro analogs) and with broader catalyst compatibility . This reactivity differential makes CAS 223595-17-3 the preferred starting material for medicinal chemistry programs requiring parallel synthesis or library diversification of isoindoline-based scaffolds.

Chiral Pool Synthesis of Dopamine D3 Receptor Ligands and CNS-Targeted Isoindoline Derivatives

Isoindoline derivatives bearing 5-substitution and defined stereochemistry at the 1-position have been documented as high-affinity ligands for dopamine D3 receptors, with stereochemical configuration influencing receptor binding selectivity [1]. The (1R)-configured compound provides a single-enantiomer starting point for the asymmetric synthesis of 2,3-dihydro-1H-isoindole-based CNS agents, avoiding the yield loss and analytical burden associated with racemic starting materials . The 5-bromo handle further permits structure-activity relationship (SAR) exploration via late-stage functionalization without disturbing the stereocenter.

Stereochemically Defined Building Block for Asymmetric Organocatalysis and Ligand Synthesis

The (1R)-configured isoindoline core can serve as a chiral scaffold for the construction of enantiopure organocatalysts, chiral ligands, and chiral auxiliaries. The combination of a rigid bicyclic framework, a defined stereocenter at the 1-position, and a modifiable 5-bromo substituent enables the synthesis of structurally diverse chiral entities with high enantiomeric fidelity [1]. Unlike the racemic analog CAS 335428-62-1, which would yield a statistical mixture of diastereomers upon further functionalization, CAS 223595-17-3 ensures stereochemical homogeneity throughout subsequent synthetic steps, a critical requirement for applications in asymmetric catalysis.

Quote Request

Request a Quote for (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.